molecular formula C5H3IN2 B3058091 4-Iodo-1H-pyrrole-2-carbonitrile CAS No. 87721-22-0

4-Iodo-1H-pyrrole-2-carbonitrile

Cat. No.: B3058091
CAS No.: 87721-22-0
M. Wt: 218 g/mol
InChI Key: MEUPPRKGBVQHPM-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with an iodine atom at the 4-position and a cyano group at the 2-position

Scientific Research Applications

4-Iodo-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Future Directions

Pyrrole and pyrrolidine analogs, which are related to “4-Iodo-1H-pyrrole-2-carbonitrile”, have been the subject of recent research due to their diverse biological activities . This suggests that “this compound” and similar compounds may also have potential for future research and development in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrrole-2-carbonitrile typically involves the iodination of 1H-pyrrole-2-carbonitrile. One common method includes the reaction of 1H-pyrrole-2-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 4-position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrrole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and cyano group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    1H-Pyrrole-2-carbonitrile: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    4-Bromo-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.

    4-Chloro-1H-pyrrole-2-carbonitrile: Contains a chlorine atom, offering different chemical properties and reactivity compared to the iodine derivative.

Uniqueness: 4-Iodo-1H-pyrrole-2-carbonitrile is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

4-iodo-1H-pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUPPRKGBVQHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529325
Record name 4-Iodo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87721-22-0
Record name 4-Iodo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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